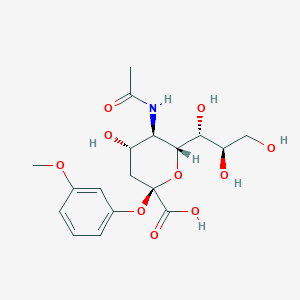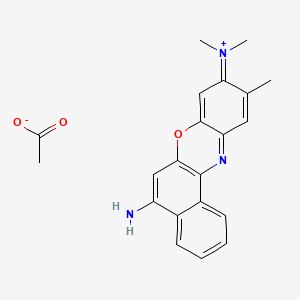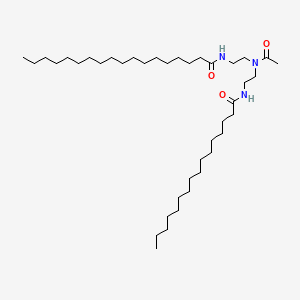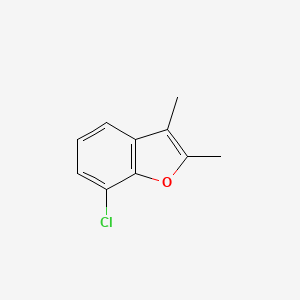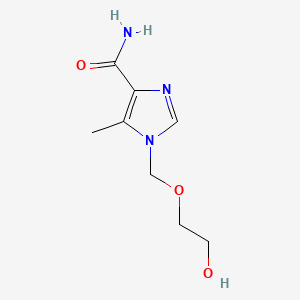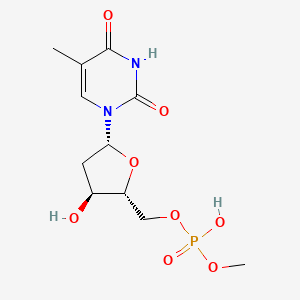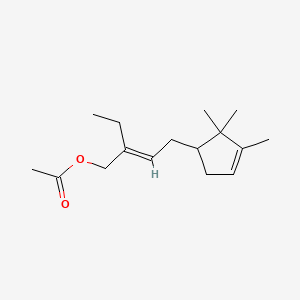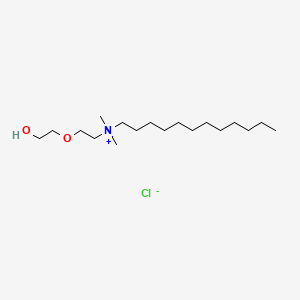
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C18H40ClNO2. It is known for its surfactant properties, making it useful in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Formation of oxides and alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Wirkmechanismus
The mechanism of action of dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers enhanced solubility and stability in aqueous solutions, making it particularly useful in various applications.
Eigenschaften
CAS-Nummer |
94160-20-0 |
|---|---|
Molekularformel |
C18H40ClNO2 |
Molekulargewicht |
338.0 g/mol |
IUPAC-Name |
dodecyl-[2-(2-hydroxyethoxy)ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H40NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19(2,3)15-17-21-18-16-20;/h20H,4-18H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CYYKRMDOOUQCAN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOCCO.[Cl-] |
Verwandte CAS-Nummern |
56422-83-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



